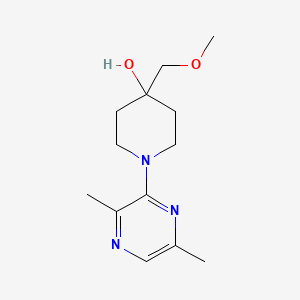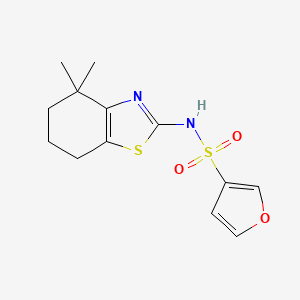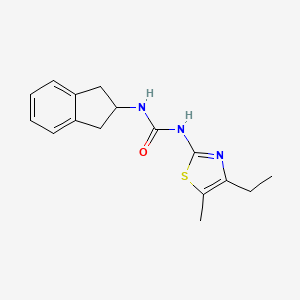
1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol is a synthetic organic compound that belongs to the class of piperidines. Piperidines are known for their diverse pharmacological properties and are often used as building blocks in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine ring: Starting from simple precursors like acetylacetone and ethylenediamine.
Alkylation: Introduction of the dimethyl groups on the pyrazine ring.
Piperidine ring formation: Using cyclization reactions.
Methoxymethylation: Introduction of the methoxymethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Using alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,6-Dimethylpyrazin-2-yl)piperidine: Lacks the methoxymethyl group.
4-(Methoxymethyl)piperidine: Lacks the pyrazine ring.
1-(3,6-Dimethylpyrazin-2-yl)-4-hydroxypiperidine: Lacks the methoxymethyl group.
Uniqueness
1-(3,6-Dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol is unique due to the presence of both the dimethylpyrazine and methoxymethyl groups, which may confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(3,6-dimethylpyrazin-2-yl)-4-(methoxymethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-8-14-11(2)12(15-10)16-6-4-13(17,5-7-16)9-18-3/h8,17H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOLCICNBGUDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCC(CC2)(COC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-methyl-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide](/img/structure/B6969020.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-[(3-methyltriazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6969031.png)
![Methyl 3-[(2-bromo-5-carbamoyl-4-fluorophenyl)sulfonylamino]propanoate](/img/structure/B6969037.png)
![5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile](/img/structure/B6969039.png)
![1-[2-Fluoro-6-[4-(2-hydroxyethylamino)piperidin-1-yl]phenyl]ethanone](/img/structure/B6969043.png)


![3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6969071.png)
![1-[tert-butyl(dimethyl)silyl]-N-(2-hydroxyethyl)indole-4-sulfonamide](/img/structure/B6969075.png)
![(5-tert-butylthiophen-2-yl)-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]methanone](/img/structure/B6969083.png)
![[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]-(2,4,5-trifluoro-3-hydroxyphenyl)methanone](/img/structure/B6969091.png)



